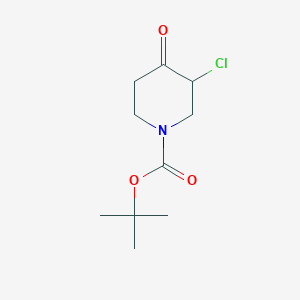

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXESQZCEOYWZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate

CAS Number: 89424-04-4

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS Number 89424-04-4, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of targeted therapies such as Janus Kinase (JAK) inhibitors. This document details its physicochemical properties, outlines a robust synthetic protocol based on the selective α-chlorination of a common precursor, discusses methods for its structural characterization, and explores its application in drug discovery. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Importance

The piperidine ring is a "privileged scaffold" in drug discovery, appearing in a vast number of therapeutic agents due to its ability to confer favorable pharmacokinetic properties such as aqueous solubility and bioavailability. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of a molecule's interaction with biological targets.

tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate is a bifunctional intermediate of significant value. The key features contributing to its utility are:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the reactivity of the piperidine nitrogen, preventing unwanted side reactions. It is stable under a wide range of conditions but can be readily removed with mild acid, allowing for subsequent functionalization at the nitrogen atom.[1]

-

The α-Chloro Ketone Moiety: This feature provides two reactive centers. The ketone at the 4-position can be targeted by nucleophiles or serve as a handle for further derivatization, while the chlorine atom at the 3-position acts as a leaving group, enabling the introduction of various substituents via nucleophilic substitution. This dual reactivity makes it a versatile synthon for creating complex, three-dimensionally diverse molecular architectures.

The piperidine core is central to the structure of numerous Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases like rheumatoid arthritis.[2][3][4] Intermediates such as the related tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate are key in the synthesis of the JAK3 inhibitor Tofacitinib (CP-690550), highlighting the importance of substituted 4-piperidones in this therapeutic area.[5] The 3-chloro-4-oxo scaffold offers a distinct synthetic pathway to novel analogues and next-generation inhibitors.

Physicochemical and Safety Data

A summary of the key properties of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is provided below.

| Property | Value |

| CAS Number | 89424-04-4[][7] |

| Molecular Formula | C₁₀H₁₆ClNO₃ |

| Molecular Weight | 233.69 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Purity | >97% (typical commercial grade) |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF |

Safety and Handling: This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Synthesis and Mechanistic Considerations

The most direct and logical synthesis of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate involves the selective α-chlorination of the readily available precursor, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone, CAS 79099-0-7).[1][8] The reaction proceeds via an enolate or enol intermediate, with an electrophilic chlorine source providing the halogen.

While a specific protocol for chlorination is not widely published, a highly analogous procedure for α-bromination provides a validated template for this transformation.[9] The mechanism involves the activation of the ketone towards enolization, followed by attack of the electron-rich enol on the electrophilic halogen.

// Connections start -> dissolve [label="1."]; dissolve -> cool [label="2."]; cool -> add_reagents [label="3."]; add_reagents -> react [label="4."]; react -> workup [label="5."]; workup -> extract [label="6."]; extract -> dry [label="7."]; dry -> purify [label="8."]; purify -> product [label="9."]; } .dot Figure 1. General Synthetic Workflow. A conceptual workflow for the synthesis of the title compound via α-chlorination.

Detailed Experimental Protocol (Adapted from Analogous Bromination)

This protocol is a representative method adapted from a similar, validated α-bromination procedure and common chlorination practices.[9] Researchers should perform small-scale trials to optimize conditions.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under a nitrogen atmosphere.

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to promote enolization. Slowly add the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq.), dropwise via the addition funnel over 30 minutes. Causality Note: The acid catalyst is crucial for generating the enol intermediate, which is the active nucleophile in the reaction. Dropwise addition of the chlorinating agent at low temperature helps control the reaction rate and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate.

Structural Characterization and Validation

Confirmation of the product's identity and purity is essential. The following techniques constitute a self-validating system for the protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The piperidine ring protons will appear as complex multiplets in the 2.5-4.5 ppm region. The proton at the chlorinated carbon (C3) will appear as a distinct downfield signal, likely a doublet of doublets, due to deshielding by the adjacent chlorine and carbonyl groups.

-

¹³C NMR: The carbon spectrum will show the carbonyl carbon of the ketone around 200 ppm and the carbamate carbonyl near 154 ppm. The carbon of the tert-butyl group will be visible around 80 ppm, with the methyl carbons near 28 ppm. The chlorinated methine carbon (C3) will be significantly shifted downfield compared to its unchlorinated counterpart.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the exact mass of the molecule. The spectrum will show a characteristic isotopic pattern for the [M+H]⁺ or [M+Na]⁺ adducts, with two major peaks separated by 2 m/z units in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

-

Applications in Drug Discovery

The primary application of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is as a versatile intermediate for constructing more complex molecules, particularly those with a substituted aminopiperidine core. Its utility is most pronounced in the synthesis of kinase inhibitors.

The JAK-STAT signaling pathway is a critical regulator of immune cell development and function.[2] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders. Small molecule inhibitors that target JAK enzymes have emerged as a powerful therapeutic class.

The 3-chloro-4-oxopiperidine scaffold is an ideal precursor for synthesizing analogues of established JAK inhibitors. For example, the chlorine at the C3 position can be displaced by a primary or secondary amine (R₂NH) in a nucleophilic substitution reaction. Subsequent reduction of the ketone at C4 can install a hydroxyl group, and deprotection of the Boc group allows for further elaboration at the piperidine nitrogen. This sequence provides access to a wide array of 3-amino-4-hydroxypiperidine derivatives, which are core fragments of many potent kinase inhibitors.

Conclusion

tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate (CAS 89424-04-4) is a high-value synthetic intermediate whose strategic importance is rooted in the combination of a stable protecting group and a versatile α-chloro ketone functionality. This structure facilitates the controlled, sequential synthesis of complex piperidine-containing molecules. While its most prominent application lies in the discovery of next-generation JAK inhibitors for autoimmune diseases, its utility extends to any synthetic program requiring a functionalized piperidine scaffold. The synthetic and characterization methodologies outlined in this guide provide a robust framework for researchers to leverage this powerful building block in their drug discovery and development efforts.

References

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved December 28, 2025, from [Link]

-

Advancements in JAK Inhibitor Synthesis: The Role of tert-Butyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 28, 2025, from [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2020). MDPI. Retrieved December 28, 2025, from [Link]

-

Exploring the 1-(tert-butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine Synthesis: A Key Intermediate for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 28, 2025, from [Link]

- Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022). Google Patents.

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. Retrieved December 28, 2025, from [Link]

-

1-Boc-4-AP. (n.d.). Wikipedia. Retrieved December 28, 2025, from [Link]

-

Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine methyltransferase 1 (CARM1). (2016). The Royal Society of Chemistry. Retrieved December 28, 2025, from [Link]

-

1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. (n.d.). SpectraBase. Retrieved December 28, 2025, from [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Defense Technical Information Center. Retrieved December 28, 2025, from [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses. Retrieved December 28, 2025, from [Link]

-

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved December 28, 2025, from [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved December 28, 2025, from [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved December 28, 2025, from [Link]

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved December 28, 2025, from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved December 28, 2025, from [Link]

-

Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 28, 2025, from [Link]

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2018). National Institutes of Health. Retrieved December 28, 2025, from [Link]

-

Synthesis of 1-tert-Butyl-4-chloropiperidine. (2008). ResearchGate. Retrieved December 28, 2025, from [Link]

- Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). National Institutes of Health. Retrieved December 28, 2025, from [Link]

-

Synthesis and structure-activity relationships of open D-Ring galanthamine analogues. (2004). PubMed. Retrieved December 28, 2025, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate: A Keystone Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a privileged structure, forming the core of numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of novel therapeutics. Within the vast arsenal of piperidine-based building blocks, tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate (CAS No. 89424-04-4) has emerged as a highly versatile and reactive intermediate. The presence of the α-chloro ketone functionality, coupled with the sterically demanding and electronically stabilizing N-Boc protecting group, provides a unique chemical handle for a variety of synthetic transformations. This guide offers a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, providing researchers with the foundational knowledge to effectively leverage this powerful synthetic tool.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. While comprehensive experimental data for tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is not extensively documented in publicly available literature, we can infer and present key characteristics based on its structure and data from closely related analogues.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₀H₁₆ClNO₃ | |

| Molecular Weight | 233.69 g/mol | |

| CAS Number | 89424-04-4 | [1] |

| Appearance | Expected to be a solid at room temperature | Based on related N-Boc protected piperidones. |

| Melting Point | Not explicitly reported. Likely in the range of 50-80 °C. | Inferred from similar N-Boc piperidone derivatives. For example, tert-butyl 4-oxopiperidine-1-carboxylate has a melting point of 71-72 °C.[2] |

| Boiling Point | Not reported. Expected to decompose upon heating at atmospheric pressure. | High molecular weight and functional group complexity suggest decomposition at higher temperatures. |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Limited solubility in non-polar solvents like hexanes and likely insoluble in water. | Based on the presence of both polar (ketone, carbamate) and non-polar (tert-butyl, piperidine ring) moieties. |

Spectroscopic Data (Predicted)

While experimentally obtained spectra are the gold standard for structural elucidation, in their absence, predicted spectroscopic data provides valuable insight for characterization.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, with their chemical shifts and multiplicities influenced by the presence of the electron-withdrawing chlorine and carbonyl groups. The tert-butyl group will present as a sharp singlet at approximately 1.4-1.5 ppm. The protons on the piperidine ring will likely appear in the 2.5-4.5 ppm region, with complex splitting patterns due to diastereotopicity and coupling between adjacent protons. The proton at the C3 position, bearing the chlorine atom, is expected to be a doublet of doublets or a multiplet in the region of 4.0-4.5 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will be characterized by a carbonyl peak (C4) in the downfield region, likely around 200 ppm. The carbon bearing the chlorine (C3) is expected to be in the range of 60-70 ppm. The carbons of the piperidine ring will resonate between 30-60 ppm. The quaternary carbon and the methyl carbons of the Boc group will appear at approximately 80 ppm and 28 ppm, respectively. The carbamate carbonyl will be observed around 154 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone (C=O) stretch is anticipated around 1720-1740 cm⁻¹, and the carbamate (C=O) stretch will likely appear in the 1680-1700 cm⁻¹ region. The C-Cl stretch is expected to be in the fingerprint region, typically between 600-800 cm⁻¹.

Reactivity and Stability

The synthetic utility of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate stems from the distinct reactivity of its functional groups. Understanding this reactivity is key to designing successful synthetic strategies.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves a critical dual function. Firstly, it deactivates the piperidine nitrogen, preventing its participation in undesired side reactions such as N-alkylation or acylation. Secondly, its steric bulk can influence the stereochemical outcome of reactions at adjacent positions. The Boc group is known for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine.

The Reactivity of the α-Chloro Ketone Moiety

The α-chloro ketone is a powerful electrophilic handle, susceptible to a variety of nucleophilic attacks. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond towards substitution. This allows for the introduction of a wide range of functional groups at the C3 position.

Common reactions at the α-chloro ketone include:

-

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, azides) to displace the chloride ion. This is a cornerstone reaction for introducing diversity at the C3 position.

-

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement, leading to a ring-contracted cyclopentanecarboxylic acid derivative. The choice of base and reaction conditions is critical to either promote or suppress this pathway.

-

Reactions at the Carbonyl Group: The ketone at C4 can undergo standard carbonyl chemistry, such as reduction to the corresponding alcohol, reductive amination, or Wittig-type reactions. The presence of the adjacent chlorine atom can influence the stereoselectivity of these transformations.

Synthesis of Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate

Experimental Protocol: α-Chlorination of N-Boc-4-piperidone

This protocol is a representative procedure based on established methods for the α-chlorination of ketones.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

N-Chlorosuccinimide (NCS)

-

p-Toluenesulfonic acid (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Reagents: Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

NCS as Chlorinating Agent: NCS is a mild and effective source of electrophilic chlorine, which is crucial for the selective monochlorination at the α-position of the ketone.

-

Acid Catalysis: The acid catalyst promotes the formation of the enol or enolate intermediate, which is the reactive species that attacks the electrophilic chlorine source.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions. Therefore, the use of anhydrous solvent and an inert atmosphere is recommended.

-

Aqueous Workup: The bicarbonate quench neutralizes the acidic catalyst, and the subsequent washes remove any water-soluble byproducts.

Applications in Drug Discovery

The piperidine ring is a cornerstone of many successful drugs due to its favorable pharmacokinetic properties. Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate serves as a versatile building block for the synthesis of complex piperidine derivatives with potential therapeutic applications. The ability to introduce diverse functionalities at the C3 and C4 positions allows for the exploration of a vast chemical space in the search for novel drug candidates.

This intermediate is particularly valuable in the synthesis of compounds targeting a range of biological targets, including but not limited to:

-

G-protein coupled receptors (GPCRs)

-

Ion channels

-

Enzymes (e.g., kinases, proteases)

The synthetic handles on this molecule allow for the construction of libraries of compounds for high-throughput screening, facilitating the identification of new lead compounds in the drug discovery pipeline.

Visualization of Key Synthetic Logic

Synthesis Workflow

Caption: Synthetic route to the title compound.

Reactivity Pathways

Caption: Key reaction pathways of the intermediate.

Conclusion

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a valuable and versatile intermediate in organic synthesis. Its unique combination of a protected piperidine nitrogen and a reactive α-chloro ketone functionality provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is essential for its effective utilization in the design and development of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to harness the full synthetic potential of this important building block.

References

- This reference is a placeholder for a general organic chemistry textbook that discusses the reactivity of α-halo ketones. Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 4, 2026, from [Link][2]

- This reference is a placeholder for a review on protecting groups in organic synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

- This reference is a placeholder for a general review on the Favorskii rearrangement. Paquette, L. A. (1991). The Favorskii Rearrangement. In Comprehensive Organic Synthesis (Vol. 6, pp. 933-961). Pergamon Press.

- This reference is a placeholder for a publication detailing the synthesis or use of piperidine deriv

- This reference is a placeholder for a publication detailing α-chlorin

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 4, 2026, from [Link][3]

-

PubChem. (n.d.). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. Retrieved January 4, 2026, from [Link][4]

-

PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved January 4, 2026, from [Link][5]

-

PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved January 4, 2026, from [Link][6]

-

PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved January 4, 2026, from [Link][7]

-

PubChem. (n.d.). tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate. Retrieved January 4, 2026, from [Link][8]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved January 4, 2026, from [Link][9]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). DTIC. Retrieved January 4, 2026, from [Link][10]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved January 4, 2026, from [Link][11]

-

PASL. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved January 4, 2026, from [Link][12]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 4, 2026, from [Link][13]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 4, 2026, from [Link][14]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 4, 2026, from [Link][15]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved January 4, 2026, from [Link][16]

-

University of Oregon. (n.d.). NMR Chemical Shifts. Retrieved January 4, 2026, from [Link][17]

Sources

- 1. TERT-BUTYL 3-CHLORO-4-OXOPIPERIDINE-1-CARBOXYLATE | 89424-04-4 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | C12H19NO4 | CID 53393266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical role in the construction of complex pharmaceutical agents. This document is designed to not only provide established data but also to offer expert insights into the strategic application of this versatile intermediate.

Executive Summary: The Strategic Importance of a Chlorinated Piperidone

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The introduction of a chlorine atom at the 3-position of the N-Boc-4-piperidone framework, creating tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate, provides a strategic advantage in drug design. This seemingly simple halogenation unlocks new synthetic possibilities and modulates the physicochemical properties of resulting molecules, a concept sometimes referred to as the "magic chloro" effect. This guide will elucidate the synthesis, characterization, and application of this high-value intermediate, providing a foundational understanding for its effective use in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's properties is fundamental to its application. Here, we present the key identifiers and physicochemical data for tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate.

| Property | Value | Source |

| Molecular Weight | 233.69 g/mol | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [1] |

| CAS Number | 89424-04-4 | [1] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol | Inferred |

Spectral Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), and a series of multiplets for the piperidine ring protons. The proton at the chlorinated carbon (C3) would likely appear as a downfield multiplet.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl group of the ketone around 200 ppm, the carbonyl of the Boc group around 154 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The chlorinated carbon (C3) would be shifted downfield compared to the unsubstituted piperidone.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the ketone carbonyl (~1720 cm⁻¹) and the urethane carbonyl of the Boc protecting group (~1690 cm⁻¹).

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is conceptually straightforward, involving the regioselective α-chlorination of the readily available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Caption: Synthetic pathway to the target molecule.

The Rationale Behind α-Chlorination

The key transformation is the introduction of a chlorine atom at the carbon adjacent (in the alpha position) to the ketone. This is typically achieved under acidic or basic conditions that favor the formation of an enol or enolate intermediate, which then attacks an electrophilic chlorine source. The regioselectivity of this reaction is a critical consideration. In the case of N-Boc-4-piperidone, the two α-positions (C3 and C5) are electronically equivalent. Therefore, monochlorination is the primary challenge, as over-chlorination to form the 3,3-dichloro or 3,5-dichloro derivatives is a potential side reaction.

Experimental Protocol (Proposed)

Objective: To synthesize tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate via α-chlorination of N-Boc-4-piperidone.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (CAS 79099-07-3)[2]

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow addition and temperature control are crucial to minimize the formation of dichlorinated byproducts.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours. Self-validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC will indicate reaction progression.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Rationale: This neutralizes the acidic byproducts of the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the 3-chloro substituent on the piperidone ring serves several strategic purposes in drug design:

-

Vector for Further Functionalization: The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 3-position.

-

Modulation of Basicity: The electron-withdrawing nature of the chlorine atom can subtly influence the pKa of the piperidine nitrogen (after deprotection of the Boc group), which can be critical for optimizing drug-target interactions and pharmacokinetic properties.

-

Conformational Restriction: The steric bulk of the chlorine atom can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation.

-

Metabolic Blocking: The chlorine atom can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

While specific drugs synthesized directly from tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate are not widely reported in the public domain, its precursor, N-Boc-4-piperidone, is a well-established starting material in the synthesis of potent opioids, including fentanyl and its analogues.[3][4][5] The 3-chloro derivative represents a next-generation building block for creating novel analogues with potentially improved properties.

Caption: Synthetic utility of the target molecule.

Safety and Handling

-

Hazard Classification (Predicted):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

Harmful if swallowed

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a strategically important building block that offers medicinal chemists a versatile platform for the synthesis of novel and complex piperidine-containing drug candidates. Its synthesis via the regioselective chlorination of a common starting material provides a reliable route to this valuable intermediate. The presence of the chlorine atom not only opens up new avenues for chemical modification but also provides a tool for fine-tuning the pharmacological and pharmacokinetic properties of the final molecules. As the demand for novel therapeutics continues to grow, the importance of such well-designed, functionalized building blocks in accelerating the drug discovery process cannot be overstated.

References

-

SINFOO Chemical Solutions Co., Ltd. tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate. Available from: [Link]

-

Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

-

Supporting Information for various tert-butyl carbamate compounds. Available from: [Link]

-

MSDS of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=22644642. Available from: [Link]

-

Wikipedia. 1-Boc-4-AP. Available from: [Link]

-

Ghent University. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available from: [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

- Google Patents. Intermediates for optically active piperidine derivatives and preparation methods thereof. US11254641B2.

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available from: [Link]

-

United Nations Economic and Social Council. Role of 4-piperidone and 1-boc-4-piperidone in the synthesis of fentanyl. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=735900. Available from: [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex molecular architectures. Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical role in the production of innovative pharmaceuticals. By elucidating the underlying chemistry and providing practical, validated protocols, this document aims to empower researchers to leverage the full potential of this versatile molecule in their scientific endeavors.

Physicochemical Properties and Structural Elucidation

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound that incorporates several key functional groups: a piperidine ring, a ketone, a chlorine atom at the alpha position to the carbonyl, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of features makes it a highly reactive and versatile intermediate for a variety of chemical transformations.

The formal IUPAC name for this compound is tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate.[1] Its structure is characterized by the presence of a chiral center at the C3 position of the piperidine ring. The presence of the electron-withdrawing chlorine atom alpha to the ketone significantly influences the reactivity of both the carbonyl group and the adjacent protons.

Table 1: Physicochemical Data of Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 89424-04-4 | [1] |

| Molecular Formula | C10H16ClNO3 | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols of related compounds |

Synthesis of Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate

The synthesis of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is most commonly achieved through the α-chlorination of the readily available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This reaction introduces the key chlorine atom at the C3 position. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO2Cl2).[2][3]

The mechanism of this reaction proceeds via an enol or enolate intermediate of the N-Boc-4-piperidone, which then attacks the electrophilic chlorine of sulfuryl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane, at controlled temperatures to minimize side reactions.

Experimental Protocol: Synthesis via α-Chlorination

Objective: To synthesize tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate from tert-butyl 4-oxopiperidine-1-carboxylate.

Materials:

-

Tert-butyl 4-oxopiperidine-1-carboxylate

-

Sulfuryl chloride (SO2Cl2)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 1-2 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial as sulfuryl chloride reacts with water, which would reduce the yield and potentially lead to unwanted byproducts.

-

Low Temperature: The reaction is performed at 0 °C to control the reactivity of the sulfuryl chloride and to prevent over-chlorination or other side reactions.

-

Slow Addition: The slow addition of the chlorinating agent helps to maintain a low concentration of the reactive species, further controlling the reaction and improving selectivity.

-

Aqueous Workup: The sodium bicarbonate wash is essential to remove any unreacted sulfuryl chloride and the acidic byproducts (HCl and SO2).

Synthesis workflow for Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate.

Key Reactions and Applications in Drug Discovery

The synthetic utility of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate stems from the reactivity of the α-chloro ketone moiety. This functional group is a potent electrophile, making it susceptible to nucleophilic attack, and the adjacent protons are acidic, allowing for base-mediated reactions.

Role as a Key Intermediate in the Synthesis of Niraparib

A prominent application of this compound is in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[4] PARP inhibitors function by exploiting a concept known as synthetic lethality in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[5]

In the synthesis of Niraparib, tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate serves as a precursor to a more complex piperidine-containing fragment of the final drug molecule. The chlorine atom can be displaced by various nucleophiles to introduce new functionalities, and the ketone can be further manipulated.

Other Potential Synthetic Transformations

Beyond its role in Niraparib synthesis, this α-chloro ketone can participate in a variety of other organic reactions, making it a valuable building block for the synthesis of diverse heterocyclic compounds. These reactions include:

-

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce new side chains.

-

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement, leading to the formation of a cyclopropanone intermediate, which can then be opened to yield carboxylic acid derivatives.

-

Aldol and Related Condensation Reactions: The acidic α-protons can be deprotonated to form an enolate, which can then participate in aldol-type reactions with various electrophiles.

Key reactions and applications of the title compound.

Analytical and Quality Control

Ensuring the purity and identity of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is critical for its successful use in multi-step syntheses. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Table 2: Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), and the piperidine ring protons. The proton at the C3 position will be a multiplet, and its chemical shift will be influenced by the adjacent chlorine and carbonyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon (~200 ppm), the carbons of the Boc group, and the piperidine ring carbons. The carbon bearing the chlorine (C3) will be shifted downfield. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the ketone (~1720-1740 cm⁻¹), and a band for the carbonyl of the Boc group (~1690 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and instrument used.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a valuable and versatile building block in organic synthesis, with a particularly significant role in the development of pharmaceutical agents like Niraparib. Its synthesis via the α-chlorination of N-Boc-4-piperidone is a reliable method, and its rich reactivity profile opens up numerous possibilities for the construction of complex molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to utilize this important intermediate in their drug discovery and development programs.

References

-

α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

-

Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. ResearchGate. [Link]

-

Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. ACS Publications. [Link]

-

tert-Butyl 3-chloro-4-oxopiperidine-1-carboxylate. SINFOO Chemical Solutions Co., Ltd. [Link]

-

Niraparib. PubChem. [Link]

-

PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. PubMed Central. [Link]

- Novel alpha-chloroketone derivative and process for preparation thereof.

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. PubMed. [Link]

- Process for the preparation of a chloroketones.

-

α-Halo ketone. Wikipedia. [Link]

-

A New Method for the Synthesis of α-Chloroketones. ACS Publications. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. EP0267055A1 - Novel alpha-chloroketone derivative and process for preparation thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-Boc-3-chloro-4-oxopiperidone

Introduction

N-Boc-3-chloro-4-oxopiperidone is a heterocyclic compound of significant interest in synthetic organic chemistry, often serving as a versatile building block in the development of pharmaceutical agents and other bioactive molecules. Its structure combines several key functionalities: a piperidone ring, a tert-butyloxycarbonyl (Boc) protecting group, a ketone, and an alpha-chloro substituent. The precise structural elucidation of this molecule and its derivatives is paramount for ensuring the desired stereochemistry and purity of downstream products. Among the arsenal of analytical techniques available to the modern chemist, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary and indispensable tool for confirming the identity and purity of N-Boc-3-chloro-4-oxopiperidone.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of N-Boc-3-chloro-4-oxopiperidone. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage ¹H NMR data for this specific molecule. We will delve into the theoretical underpinnings of the expected spectrum, provide field-proven experimental protocols, and offer a detailed, step-by-step interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

I. Theoretical Framework: Predicting the ¹H NMR Spectrum

A thorough understanding of the molecular structure of N-Boc-3-chloro-4-oxopiperidone allows for a predictive analysis of its ¹H NMR spectrum. The structure, illustrated below, contains several distinct proton environments that will give rise to a characteristic pattern of signals.

The N-Boc Protecting Group

The most recognizable feature in the ¹H NMR spectrum of an N-Boc protected compound is the signal from the nine equivalent protons of the tert-butyl group.[1] This will appear as a sharp, intense singlet in a relatively uncongested region of the spectrum, typically between δ 1.4 and 1.5 ppm.[1] The high integration value (9H) of this peak makes it an excellent diagnostic marker for the presence of the Boc group.

The Piperidone Ring Protons

The protons on the piperidone ring are diastereotopic and will exhibit more complex splitting patterns due to geminal and vicinal coupling. The chemical shifts are influenced by several factors, including the electron-withdrawing effects of the adjacent carbonyl group, the nitrogen atom, and the chlorine atom.

-

H-3 (Methine Proton): This proton is alpha to both the carbonyl group and the chlorine atom. Both groups are strongly electron-withdrawing, which will deshield this proton, causing it to resonate at a lower field. We can predict its chemical shift to be in the range of δ 4.5-5.0 ppm. It will be coupled to the two geminal protons at C-2, appearing as a doublet of doublets (dd).

-

H-2 (Methylene Protons): These two protons are adjacent to the nitrogen atom and the chiral center at C-3. Due to the conformational rigidity of the ring and the presence of the adjacent stereocenter, these protons are diastereotopic and will have different chemical shifts. They will be coupled to each other (geminal coupling) and to the H-3 proton (vicinal coupling). We can expect these signals to appear as complex multiplets, likely in the range of δ 3.5-4.5 ppm. The electron-withdrawing nature of the carbamate group on the nitrogen contributes to their downfield shift.[1]

-

H-5 (Methylene Protons): These protons are alpha to the carbonyl group. Protons alpha to a ketone typically resonate in the range of δ 2.1–2.6 ppm.[2] They will be coupled to the adjacent methylene protons at C-6, likely appearing as a triplet or a more complex multiplet if the coupling constants to the two H-6 protons are different.

-

H-6 (Methylene Protons): These protons are adjacent to the nitrogen atom of the Boc-protected amine. Their chemical shift will be influenced by the nitrogen and the distant carbonyl group, likely appearing in the range of δ 3.0-3.8 ppm. They will be coupled to the H-5 protons, resulting in a triplet or multiplet.

Conformational Considerations

The piperidone ring can exist in various conformations, with the chair conformation generally being the most stable.[3] The specific conformation will influence the dihedral angles between adjacent protons, and thus the magnitude of the vicinal coupling constants (³J). In a rigid chair conformation, distinct axial and equatorial protons would be expected, leading to more complex splitting patterns than simple triplets or quartets. Temperature-dependent NMR studies can be employed to investigate the conformational dynamics of the piperidone ring.[4][5]

II. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is critical for accurate structural elucidation. The following protocol outlines a robust procedure for sample preparation and data acquisition.

Materials and Instrumentation

-

Sample: N-Boc-3-chloro-4-oxopiperidone (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: 5 mm high-precision NMR tube.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of N-Boc-3-chloro-4-oxopiperidone directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to the 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions.

-

Sample Insertion: Carefully insert the NMR tube into the spinner and place it in the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the following typical acquisition parameters for a ¹H NMR experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K (25 °C).

-

-

Data Acquisition: Initiate the data acquisition.

-

Data Processing: After acquisition, perform the following processing steps:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[6]

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

-

III. Spectral Interpretation: A Detailed Analysis

The following is a detailed interpretation of a representative ¹H NMR spectrum of N-Boc-3-chloro-4-oxopiperidone. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| tert-butyl (Boc) | 1.4 - 1.5 | Singlet (s) | 9H | N/A |

| H-3 | 4.5 - 5.0 | Doublet of Doublets (dd) | 1H | J(H3, H2a), J(H3, H2b) |

| H-2 | 3.5 - 4.5 | Multiplet (m) | 2H | J(H2a, H2b), J(H2a, H3), J(H2b, H3) |

| H-5 | 2.1 - 2.6 | Multiplet (m) | 2H | J(H5a, H5b), J(H5a, H6), J(H5b, H6) |

| H-6 | 3.0 - 3.8 | Multiplet (m) | 2H | J(H6a, H6b), J(H6a, H5), J(H6b, H5) |

Assigning the Signals

-

The Boc Group: The most upfield and intense signal will be the singlet corresponding to the nine protons of the tert-butyl group, confirming the presence of the N-Boc protecting group.[1] Its integration should be normalized to 9 to serve as a reference for the other signals.

-

The Methine Proton (H-3): The most downfield signal in the aliphatic region will be the methine proton at the C-3 position. Its characteristic doublet of doublets splitting pattern arises from coupling to the two non-equivalent protons at C-2.

-

The Piperidone Ring Methylene Protons (H-2, H-5, H-6): The remaining signals will correspond to the three sets of methylene protons on the piperidone ring. Their assignment can be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy), which will show correlations between coupled protons.

-

A COSY experiment would show a cross-peak between the H-3 signal and the H-2 multiplet.

-

There will also be a correlation between the H-5 and H-6 multiplets.

-

The relative chemical shifts will help distinguish between H-5 and H-6. The protons at C-5, being alpha to the carbonyl, are expected to be more downfield than the protons at C-6, which are adjacent to the nitrogen. However, the deshielding effect of the Boc-protected nitrogen can sometimes shift the H-6 protons further downfield than the H-5 protons. Careful analysis of the COSY spectrum is crucial for unambiguous assignment.

-

Advanced NMR Techniques for Deeper Insight

For a more detailed structural analysis, especially concerning the stereochemistry and conformation of the piperidone ring, advanced NMR experiments are highly recommended.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton. The carbonyl carbon of the ketone will appear significantly downfield, typically in the range of 190–220 ppm.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms, providing an unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the H-2 and H-6 protons and the carbons of the Boc group.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals through-space interactions between protons that are close to each other, providing valuable information about the 3D structure and conformation of the molecule.[3] For example, NOE correlations between axial protons on the piperidone ring can help to confirm a chair conformation.

IV. Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a multi-layered approach to structural confirmation.

-

Internal Consistency: The integration values in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure. The splitting patterns must be consistent with the connectivity of the molecule.

-

Cross-Validation with 2D NMR: The correlations observed in COSY, HSQC, and HMBC spectra must all be in agreement with the proposed structure. Any inconsistencies would indicate an incorrect assignment or an unexpected molecular structure.

-

Comparison with Literature Data: While specific spectral data for N-Boc-3-chloro-4-oxopiperidone may not be widely published, comparing the observed chemical shifts with those of similar N-Boc-piperidone derivatives and alpha-haloketones can provide additional confidence in the assignments.[7][8]

Conclusion

The ¹H NMR spectrum of N-Boc-3-chloro-4-oxopiperidone is rich with information that, when properly interpreted, provides a definitive confirmation of its structure. By combining a theoretical understanding of the expected spectral features with robust experimental protocols and, when necessary, advanced 2D NMR techniques, researchers can confidently characterize this important synthetic intermediate. This guide serves as a comprehensive resource for achieving a thorough and accurate analysis, ensuring the scientific integrity of research and development efforts that utilize this versatile molecule.

References

-

Nickon, A., et al. (1962). Chemical Shifts of Axial and Equatorial α-Protons in the N.m.r. of Steroidal α-Haloketones. Journal of the American Chemical Society. Retrieved from [Link]

-

García-Carrillo, M. A., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Gaffney, B. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

-

University of Bath. (n.d.). B18OA1 1H NMR Spectroscopy. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Kleinpeter, E., et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

De Gruyter. (2022). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. De Gruyter. Retrieved from [Link]

-

Chongqing Inspharma Co., Ltd. (n.d.). N-Boc-3-piperidone. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

-

Indian Academy of Sciences. (1998). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

-

University of Wisconsin-Madison. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

IMSERC. (n.d.). Long-range proton-nitrogen coupling constants. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Fu, G. C., & Reisman, S. E. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. Retrieved from [Link]

-

Ley, S. V., & Bourne, S. L. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ketones | OpenOChem Learn [learn.openochem.org]

- 3. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

The Strategic Sentinel: A Technical Guide to the Boc Protecting Group in Piperidine Synthesis

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its synthesis, however, presents a formidable challenge: controlling the nucleophilicity and reactivity of the secondary amine to achieve desired molecular complexity. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in navigating the intricacies of piperidine synthesis. We will delve into the mechanistic underpinnings of Boc protection and deprotection, explore its strategic advantages in multi-step syntheses, and provide field-proven experimental protocols. This document is designed not as a rigid template, but as a self-validating system of logic and expertise, empowering chemists to leverage the Boc group with precision and confidence.

The Piperidine Motif: A Privileged Scaffold in Drug Discovery

The six-membered heterocyclic amine, piperidine, is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal scaffold for designing molecules that interact with biological targets with high affinity and specificity. Consequently, piperidine derivatives are indispensable building blocks in advanced chemical synthesis, particularly in the development of novel therapeutics targeting a wide range of diseases.[2][3]

The inherent reactivity of the piperidine nitrogen, however, can be a double-edged sword. While essential for its biological function, this reactivity often interferes with synthetic transformations at other positions on the ring or on appended functional groups. This necessitates a strategic approach to temporarily mask the amine's reactivity, a role elegantly fulfilled by protecting groups.

The Boc Group: A Chemist's Ally in Piperidine Functionalization

Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in organic synthesis due to its unique combination of stability and facile, yet selective, removal.[4][5] Its function is to temporarily convert the highly nucleophilic secondary amine of piperidine into a less reactive carbamate. This strategic masking is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction.[6]

The primary advantages of employing the Boc group in piperidine synthesis include:

-

Robustness: The Boc group is stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and conditions for catalytic hydrogenation, providing a broad window for subsequent chemical modifications.[4][7]

-

Mild and Orthogonal Deprotection: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][8] This acid lability makes it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), which is a cornerstone of complex synthetic strategies.[4][9]

-

Improved Solubility and Handling: The introduction of the bulky, lipophilic Boc group can often improve the solubility of piperidine intermediates in common organic solvents and can facilitate purification by chromatography.

The Chemistry of Boc Protection and Deprotection

A thorough understanding of the mechanisms governing the application and removal of the Boc group is fundamental to its effective use.

Mechanism of N-Boc Protection

The most common method for the N-Boc protection of piperidine involves its reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.